molecular formula C₂₄H₃₂D₃Cl₂N₃O₄ B129258 Ranolazine-d3 CAS No. 1054624-77-9

Ranolazine-d3

Número de catálogo B129258
Número CAS: 1054624-77-9
Peso molecular: 430.6 g/mol
Clave InChI: XKLMZUWKNUAPSZ-HPRDVNIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ranolazine is an anti-anginal drug used for the treatment of chronic angina . It works without clinically significant effects on heart rate or blood pressure . The basis for its use is likely related to the inhibition of late sodium channels with resultant beneficial downstream effects .


Synthesis Analysis

Ranolazine has been synthesized and characterized by spectral techniques including IR, NMR, Mass & HPLC . Several process impurities and isomeric Ranolazine impurities have been synthesized .


Molecular Structure Analysis

Ranolazine is a piperazine derivative. Its molecular structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs .


Chemical Reactions Analysis

Ranolazine has been studied for its pharmacokinetics and tissue distribution. The Cmax and AUC 0−t values of R-(+)-ranolazine were 2.05 and 2.72 times higher than those of S-(−)-ranolazine .


Physical And Chemical Properties Analysis

Ranolazine has a molecular formula of C24H33N3O4 and a molecular weight of 427.54 . It is stable if stored as directed and should be protected from light and heat .

Aplicaciones Científicas De Investigación

Cardiac Metabolism and Arrhythmias

Ranolazine-d3, as a derivative of Ranolazine, is primarily known for its role in cardiac metabolism and the treatment of arrhythmias. It acts as a metabolic modulator and has been identified as an inhibitor of the cardiac late Na+ current. This inhibition is crucial in treating arrhythmias, as it helps to restore the heart’s normal rhythm by correcting the altered electrophysiology and defective Ca2+/Na+ homeostasis .

Ischemic Heart Disease

In the context of ischemic heart disease, Ranolazine-d3’s ability to modulate metabolism and inhibit late Na+ currents can alleviate symptoms associated with this condition. It addresses the metabolic imbalance and contributes to the prevention of lethal arrhythmias, which are common complications of ischemic heart disease .

Neuronal Disorders

Emerging research suggests that Ranolazine-d3 may have therapeutic applications in treating central neuronal disorders. This includes inherited forms of epilepsy and familial migraines associated with persistent Na+ currents due to slow inactivation or repetitive firing .

Vascular System

Ranolazine-d3’s effects extend to the vascular system, where it may offer novel approaches to managing vascular dysfunctions. Its molecular actions could be beneficial in treating conditions that stem from vascular abnormalities .

Skeletal Muscles

The drug’s potential repositioning includes applications in skeletal muscle disorders. Ranolazine-d3 could play a role in addressing metabolic issues within skeletal muscles, offering a new avenue for research and treatment strategies .

Blood Sugar Control

Ranolazine-d3 may also contribute to blood sugar control, making it a candidate for research into diabetes management. Its influence on metabolic pathways suggests a possible role in regulating glucose levels in the body .

Cancer Research

There is a growing interest in the application of Ranolazine-d3 in cancer research. Its multifaceted molecular actions might affect cancer cell metabolism and viability, presenting a potential area for developing new cancer therapies .

Drug Repositioning

Lastly, the concept of drug repositioning is significant for Ranolazine-d3. Given its diverse molecular effects, there is potential for its application in fields beyond its original use, possibly in combination with other medications to enhance therapeutic outcomes .

Mecanismo De Acción

Mode of Action

Ranolazine inhibits the late phase of the inward sodium channel during cardiac repolarization . This inhibition reduces intracellular sodium concentrations, thereby reducing calcium influx via the sodium-calcium exchange . Under hypoxic conditions, common to growing tumors, VGSCs develop a persistent current (INaP) which can be blocked selectively by ranolazine .

Biochemical Pathways

Ranolazine affects the biochemical pathways related to energy production in the heart. It prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart . This shift in myocardial energy production from fatty acid oxidation to glucose oxidation is a key aspect of ranolazine’s action .

Pharmacokinetics

Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours . The absolute bioavailability ranges from 35% to 50% . Ranolazine’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment .

Result of Action

Ranolazine’s action results in significant molecular and cellular effects. In vitro, ranolazine inhibits the invasiveness of cancer cells, especially under hypoxia . In vivo, it suppresses the metastatic abilities of breast and prostate cancers and melanoma . In the context of heart disease, ranolazine improves myocardial function and perfusion .

Action Environment

The action, efficacy, and stability of ranolazine can be influenced by environmental factors. For instance, under hypoxic conditions common to growing tumors, the drug’s ability to block VGSCs is enhanced . Furthermore, the drug’s effectiveness can be boosted by co-administration with other drugs . .

Safety and Hazards

Ranolazine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Propiedades

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648922
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranolazine-d3

CAS RN

1054624-77-9
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranolazine-d3
Reactant of Route 2
Reactant of Route 2
Ranolazine-d3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ranolazine-d3
Reactant of Route 4
Reactant of Route 4
Ranolazine-d3
Reactant of Route 5
Reactant of Route 5
Ranolazine-d3
Reactant of Route 6
Ranolazine-d3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.